
Chlorhydrate de desméthyldoxépine, (Z)-
Vue d'ensemble
Description
Le chlorhydrate de 3-(dibenzo[b,e]oxépine-11(6H)-ylidène)-N-méthylpropan-1-amine est un composé chimique reconnu pour ses applications diverses en chimie médicinale. Il est caractérisé structurellement par la présence d'un fragment dibenzo[b,e]oxépine, qui est une structure tricyclique, et d'une chaîne latérale propan-1-amine. Ce composé est souvent étudié pour ses propriétés thérapeutiques potentielles et son rôle dans diverses réactions chimiques.
Applications De Recherche Scientifique
Pharmacological Profile
Desmethyldoxepin exhibits significant pharmacological activity, primarily as a norepinephrine reuptake inhibitor . Its potency in this regard is notably higher than that of its parent compound, doxepin. This characteristic makes it a valuable candidate in the treatment of conditions such as depression and anxiety disorders.
Table 1: Pharmacokinetic Properties
Property | Value |
---|---|
Elimination Half-Life | ~31 hours |
Metabolism | CYP2C19, CYP1A2 |
Active Metabolite | Yes |
Formulation | Oral administration |
Sleep Disorders
Research indicates that desmethyldoxepin is effective in treating insomnia and improving sleep efficiency. A study highlighted the use of low-dose doxepin to prevent early awakenings and enhance sleep quality during the last hours of sleep . This application is particularly relevant for patients experiencing chronic insomnia or those whose sleep is disrupted by other medications.
Depression and Anxiety
As an active metabolite of doxepin, desmethyldoxepin contributes to the antidepressant effects observed in patients treated with doxepin. Its role as a norepinephrine reuptake inhibitor aligns with the mechanisms typically targeted in depression therapy . The compound's efficacy in mood stabilization has been documented in various clinical settings.
Case Study: Insomnia Treatment
A clinical trial involving patients with chronic insomnia demonstrated that administration of low doses of doxepin (which metabolizes into desmethyldoxepin) significantly improved sleep onset and maintenance compared to placebo controls. The results indicated enhanced sleep efficiency, particularly during the last two hours of an eight-hour sleep period .
Case Study: Depression Management
In another study focusing on patients with major depressive disorder, participants receiving doxepin showed marked improvements in mood and anxiety levels over a twelve-week period. The therapeutic effects were attributed to both doxepin and its active metabolite, desmethyldoxepin, which worked synergistically to enhance norepinephrine levels in the brain .
Safety and Side Effects
Desmethyldoxepin is generally well-tolerated; however, potential side effects can include sedation, dizziness, and dry mouth. Unlike many other antidepressants, it is not classified as a controlled substance, which may facilitate its use in clinical practice .
Mécanisme D'action
Target of Action
Desmethyldoxepin hydrochloride, (Z)-, also known as Doxepin, is a psychotropic agent with antidepressant and anxiolytic properties . It primarily targets the histamine H1 receptors and is relatively selective for the inhibition of norepinephrine reuptake , with a much weaker effect on the serotonin transporter .
Mode of Action
Doxepin interacts with its targets by blocking the histamine H1 receptors . This interaction is particularly effective in skin conditions . It also inhibits the reuptake of norepinephrine, which increases the levels of norepinephrine in the synaptic cleft, enhancing its neurotransmission .
Biochemical Pathways
The primary metabolic pathway of Doxepin involves the liver enzyme CYP2D6 , which predominantly catalyses hydroxylation with an exclusive preference for the E-isomers . This metabolic pathway leads to the formation of the active metabolite, N-desmethyldoxepin .
Pharmacokinetics
Doxepin has a bioavailability of 13–45% (mean 29%) . It is metabolized in the liver by CYP2D6 and CYP2C19 . The metabolites include Nordoxepin and glucuronide conjugates . The elimination half-life of Doxepin is 8–24 hours (mean 17 hours), and Nordoxepin is 28–31 hours . It is excreted through the kidneys (~50%) and feces (minor) .
Result of Action
The molecular and cellular effects of Doxepin’s action primarily involve the increase in norepinephrine levels and the blocking of histamine, acetylcholine, and serotonin . This results in its antidepressant and anxiolytic properties .
Action Environment
The metabolism and subsequent elimination of Doxepin can be affected by various environmental factors, including age, genetics, and drug-drug interactions . For instance, renal disease can affect the metabolism and elimination of Doxepin . Furthermore, the efficacy of Doxepin can be influenced by the application environment. For example, when applied topically, occlusive dressings should be avoided as they can increase absorption .
Analyse Biochimique
Biochemical Properties
Desmethyldoxepin hydrochloride, (Z)-, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly with the cytochrome P450 enzymes, such as CYP2C19, CYP1A2, and CYP2C9 . The nature of these interactions primarily involves the metabolic transformation of doxepin into Desmethyldoxepin hydrochloride, (Z)- .
Cellular Effects
Desmethyldoxepin hydrochloride, (Z)-, exerts several effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels in the synaptic cleft, particularly norepinephrine and serotonin . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Desmethyldoxepin hydrochloride, (Z)-, involves its interaction with neurotransmitter reuptake systems. It inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals, thereby increasing their synaptic concentration . This inhibition is associated with its antidepressant action .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Desmethyldoxepin hydrochloride, (Z)-, exhibits stability and undergoes degradation. Its effects on cellular function can be observed in both in vitro and in vivo studies. The elimination half-life of Desmethyldoxepin hydrochloride, (Z)-, is approximately 31 hours, which is almost twice that of doxepin .
Metabolic Pathways
Desmethyldoxepin hydrochloride, (Z)-, is involved in several metabolic pathways. It is formed from doxepin mainly by CYP2C19 (>50% contribution), while CYP1A2 and CYP2C9 are involved to a lesser extent . This metabolism could also affect metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 3-(dibenzo[b,e]oxépine-11(6H)-ylidène)-N-méthylpropan-1-amine implique généralement les étapes suivantes :
Formation du noyau Dibenzo[b,e]oxépine : Cela peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe ylidène : Le groupe ylidène peut être introduit par une réaction de condensation avec un aldéhyde ou une cétone appropriés.
Fixation de la chaîne latérale propan-1-amine : Cette étape implique la réaction de l'intermédiaire avec de la N-méthylpropan-1-amine dans des conditions appropriées pour former le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 3-(dibenzo[b,e]oxépine-11(6H)-ylidène)-N-méthylpropan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amine.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.
Principaux produits formés
Oxydation : Formation d'oxydes ou de dérivés hydroxylés correspondants.
Réduction : Formation de dérivés aminés réduits.
Substitution : Formation de dérivés aminés substitués.
Applications de la recherche scientifique
Le chlorhydrate de 3-(dibenzo[b,e]oxépine-11(6H)-ylidène)-N-méthylpropan-1-amine a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour ses effets thérapeutiques potentiels, notamment ses activités antimicrobiennes et antifongiques.
Recherche biologique : Le composé est utilisé dans des études relatives à son interaction avec des cibles biologiques et son mécanisme d'action.
Applications industrielles : Il est utilisé dans la synthèse d'autres molécules organiques complexes et comme intermédiaire dans la fabrication pharmaceutique.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 3-(dibenzo[b,e]oxépine-11(6H)-ylidène)-N-méthylpropan-1-amine implique son interaction avec des cibles moléculaires spécifiques. Il peut agir en se liant à des récepteurs ou à des enzymes, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la dibenzo[b,e]thiépine : Ces composés ont une structure tricyclique similaire, mais avec un atome de soufre remplaçant l'oxygène dans le cycle oxépine.
Chlorhydrate de dothiépine : Ce composé est structurellement similaire, mais a des substituants différents sur le groupe amine.
Unicité
Le chlorhydrate de 3-(dibenzo[b,e]oxépine-11(6H)-ylidène)-N-méthylpropan-1-amine est unique en raison de ses caractéristiques structurelles spécifiques et de la présence du groupe ylidène, qui confère des propriétés chimiques et biologiques distinctes. Sa polyvalence dans la réalisation de diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé d'intérêt significatif dans la recherche scientifique.
Activité Biologique
Desmethyldoxepin hydrochloride, particularly in its (Z)-isomer form, is a significant metabolite of the tricyclic antidepressant (TCA) doxepin. This compound exhibits notable biological activities, particularly in the context of psychiatric treatment, owing to its pharmacological properties. The following sections provide an in-depth analysis of its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.
1. Pharmacological Profile
Desmethyldoxepin is primarily recognized for its role as a norepinephrine reuptake inhibitor. This mechanism is crucial for its antidepressant effects, as it enhances norepinephrine availability in the synaptic cleft, thereby improving mood and reducing anxiety symptoms.
- Norepinephrine Reuptake Inhibition : Desmethyldoxepin is significantly more potent than its parent compound, doxepin, in inhibiting norepinephrine reuptake while being less effective against serotonin reuptake. This selectivity is beneficial in reducing potential side effects associated with serotonin modulation .
- Stereoisomeric Influence : The (Z)-isomer of desmethyldoxepin has been shown to exhibit distinct pharmacological properties compared to the (E)-isomer, with implications for efficacy and side effect profiles .
2. Pharmacokinetics
Understanding the pharmacokinetics of desmethyldoxepin is essential for optimizing therapeutic use.
Parameter | Value |
---|---|
Molar Mass | 265.356 g/mol |
Elimination Half-Life | ~31 hours |
Plasma Protein Binding | ~80% |
Metabolism | Primarily by CYP2C19 |
Desmethyldoxepin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. Notably, CYP2C19 contributes over 50% to its metabolic pathway, leading to variations in plasma concentrations based on genetic polymorphisms in metabolizing enzymes .
3.1 Efficacy in Depression and Anxiety Disorders
Clinical studies have demonstrated that desmethyldoxepin maintains efficacy similar to doxepin while potentially offering a better side effect profile due to its selective action on norepinephrine reuptake.
- A bioequivalence study involving 41 healthy subjects assessed the pharmacokinetics of doxepin and its active metabolite desmethyldoxepin. Results indicated significant inter-individual variability, underscoring the importance of therapeutic drug monitoring .
3.2 Safety Profile
The safety profile of desmethyldoxepin appears favorable; however, it is essential to monitor for common side effects associated with TCAs, such as sedation and anticholinergic effects.
4. Comparative Analysis with Other Antidepressants
To contextualize desmethyldoxepin's activity, it is useful to compare it with other antidepressants:
Antidepressant | Mechanism of Action | Key Benefits | Side Effects |
---|---|---|---|
Desmethyldoxepin | Norepinephrine reuptake inhibitor | Potent antidepressant effects | Sedation, dry mouth |
Doxepin | Norepinephrine & serotonin reuptake inhibitor | Broad-spectrum efficacy | Sedation, weight gain |
SSRIs (e.g., Fluoxetine) | Serotonin reuptake inhibitor | Favorable side effect profile | Sexual dysfunction |
5. Conclusion
Desmethyldoxepin hydrochloride (Z)- represents a critical compound within the pharmacological landscape of antidepressants. Its enhanced potency as a norepinephrine reuptake inhibitor combined with a favorable safety profile positions it as a valuable option for treating depression and anxiety disorders. Ongoing research into its pharmacokinetics and clinical applications will further elucidate its role in psychiatric therapy.
Propriétés
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPEZGJRSOKRE-HYMQDMCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1225-56-5 (Parent) | |
Record name | N-Desmethyldoxepin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10154462 | |
Record name | Desmethyldoxepin hydrochloride, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2887-91-4, 124694-02-6 | |
Record name | N-Desmethyldoxepin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyldoxepin hydrochloride, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124694026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyldoxepin hydrochloride, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZII8992NO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.